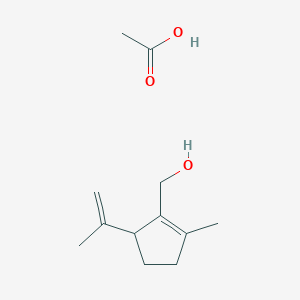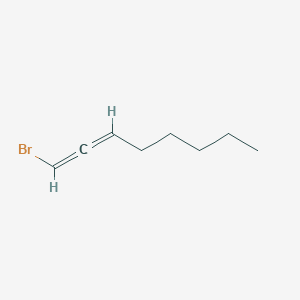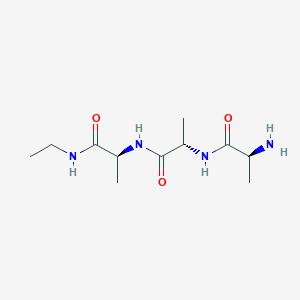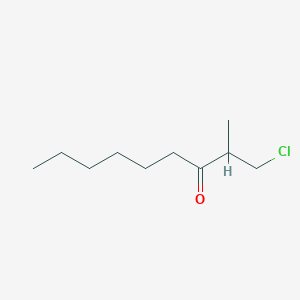
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide group, a benzyl group, and a dimethylamino propyl side chain. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride typically involves multiple steps. One common method includes the reaction of p-aminobenzamide with alpha-(3-(dimethylamino)propyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Dimethyl (3-chloropropyl)amine hydrochloride: This compound shares a similar dimethylamino propyl side chain but differs in its overall structure.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Another related compound used in peptide synthesis and biochemical applications.
Uniqueness
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
80704-43-4 |
|---|---|
分子式 |
C19H26ClN3O |
分子量 |
347.9 g/mol |
IUPAC名 |
[4-[(4-aminobenzoyl)amino]-4-phenylbutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-22(2)14-6-9-18(15-7-4-3-5-8-15)21-19(23)16-10-12-17(20)13-11-16;/h3-5,7-8,10-13,18H,6,9,14,20H2,1-2H3,(H,21,23);1H |
InChIキー |
CDMIGTVPDULPSO-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


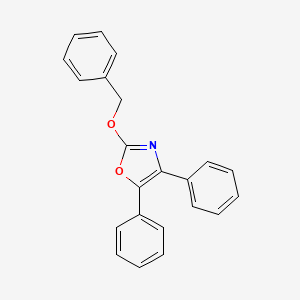
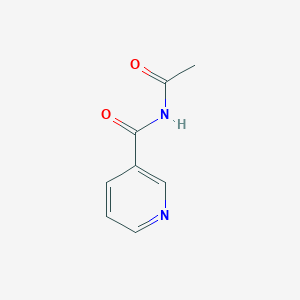
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)

![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
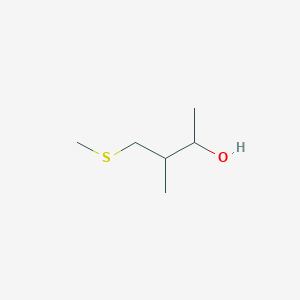
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
